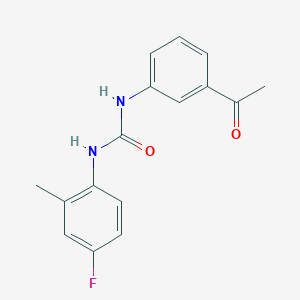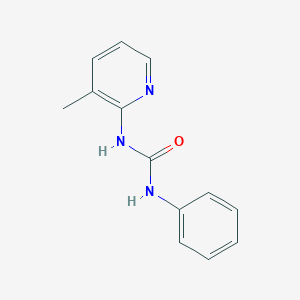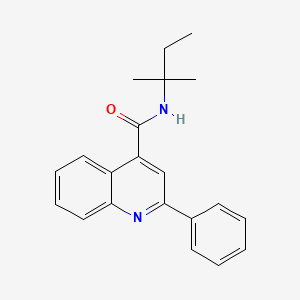
1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 4-fluoro-2-methylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The acetyl and fluoro groups could play a role in binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-Acetylphenyl)-3-phenylurea: Lacks the fluoro and methyl substituents.
1-(4-Fluorophenyl)-3-(3-acetylphenyl)urea: Similar structure but different substitution pattern.
1-(3-Acetylphenyl)-3-(4-methylphenyl)urea: Similar but without the fluoro group.
Uniqueness
1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea is unique due to the presence of both acetyl and fluoro substituents, which can influence its reactivity and potential applications. The combination of these groups may offer distinct advantages in terms of binding affinity, specificity, and overall chemical behavior.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-8-13(17)6-7-15(10)19-16(21)18-14-5-3-4-12(9-14)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZDQUTRBHORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide](/img/structure/B5838679.png)
![3-[[5-(4-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B5838689.png)


![1-(2-Fluorophenyl)-3-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5838707.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5838720.png)
![N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide](/img/structure/B5838741.png)
![3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione](/img/structure/B5838743.png)
![N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5838749.png)
![2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID](/img/structure/B5838757.png)
![1-(3,4-Dimethylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5838763.png)
